2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride
Overview
Description
“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, a heterocyclic compound that contains nitrogen atoms .
Synthesis Analysis
The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and its derivatives often involves multi-step procedures . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(piperazin-1-yl)pyrazine” is characterized by the presence of a pyrazine ring and a piperazine ring . The molecular formula is C8H11ClN4 and it has a molecular weight of 198.653 .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-3-(piperazin-1-yl)pyrazine” are complex and can involve multiple steps . For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved a series of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(piperazin-1-yl)pyrazine” include a density of 1.3±0.1 g/cm3, a boiling point of 342.7±42.0 °C at 760 mmHg, and a flash point of 161.1±27.9 °C . The compound is also characterized by a LogP value of 1.04, indicating its lipophilicity .Scientific Research Applications
Antibacterial Activity
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using techniques like the agar diffusion method, and the effectiveness is measured in terms of minimum inhibitory concentration (MIC).
Antipsychotic Drug Development
The compound’s derivatives act as dopamine and serotonin antagonists and are utilized in the development of antipsychotic drugs . These derivatives can potentially treat conditions such as schizophrenia and bipolar disorder by modulating neurotransmitter systems in the brain.
Cancer Research
In cancer research, phenyl(piperazin-1-yl)methanone derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL) . MAGL is overexpressed in many aggressive tumor types, and its inhibition can lead to antiproliferative activity on breast and ovarian cancer cell lines.
Neurodegenerative Disease Treatment
The inhibition of MAGL, which is facilitated by derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride , is also a promising strategy for treating neurodegenerative diseases . By preventing the degradation of endocannabinoids, these inhibitors can potentially enhance the endocannabinoid system’s therapeutic effects.
Antitubercular Agents
Derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride are being explored as potential antitubercular agents. Given the urgent need for new and effective anti-TB drugs, these compounds could play a significant role in the treatment of active tuberculosis .
Psychiatric Disorder Treatment
Recent investigations have shown that certain derivatives can significantly reduce immobility time in the mouse tail suspension test, which is indicative of antidepressant-like activity . These findings suggest potential applications in the treatment of psychiatric disorders.
Future Directions
The future directions for research on “2-Chloro-3-(piperazin-1-yl)pyrazine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have been evaluated for their anti-tubercular activity , suggesting potential uses in medical and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 2-chloro-3-(piperazin-1-yl)pyrazine hydrochloride, have a wide range of biological activities and are employed in various drugs . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to changes in cellular function .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their wide range of biological activities .
properties
IUPAC Name |
2-chloro-3-piperazin-1-ylpyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDATPZGUJRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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